N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Description
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a bromoacetamide derivative characterized by a 1-azepanylcarbonyl group attached to the para position of the phenyl ring. This structural motif confers unique chemical and pharmacological properties, making it a compound of interest in medicinal chemistry and organic synthesis. The bromoacetamide moiety serves as a reactive handle for conjugation or further functionalization, as seen in radiohalogenation and drug design applications . Its synthesis likely involves coupling bromoacetyl bromide with a 4-(1-azepanylcarbonyl)aniline precursor, analogous to methods used for related compounds like N-(4-acetylphenyl)-2-bromoacetamide .
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-12(6-8-13)15(20)18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPLBALTLXPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-Step Organic Reactions
a. Starting Material Selection
The synthesis generally begins with a phenyl derivative bearing a suitable leaving group, such as 4-bromo-2-nitrophenyl compounds or chlorinated precursors, which facilitate subsequent nucleophilic substitutions. For example, 4-bromo-2-nitrotoluene or chlorotoluene derivatives are commonly used as initial substrates.
b. Formation of the Azepane Carbonyl Moiety
The key step involves introducing the azepane ring through carbamoylation reactions. Typically, this is achieved by reacting a precursor amine or an amine derivative with a carbamoyl chloride or an isocyanate under controlled conditions. For example, the reaction of a phenylamine with 1-azepanylcarbonyl chloride in an inert solvent like dichloromethane (DCM) at low temperatures (0–5°C) facilitates the formation of the carbamoyl linkage.
c. Bromination and Halogenation
The bromination of the aromatic ring is performed using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions. This step introduces the bromine atom at the desired position, typically ortho or para to existing substituents, with reaction conditions optimized to prevent over-bromination.
d. Conversion to Bromoacetamide
The final step involves converting the brominated phenyl derivative into the bromoacetamide. This is achieved by nucleophilic substitution of the aromatic bromide with amino acetamide or bromoacetyl chloride, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), under anhydrous conditions. The reaction proceeds via SN2 mechanism, yielding the target compound with high specificity.
Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Carbamoylation | 1-Azepanylcarbonyl chloride | DCM | 0–5°C | 2–4 hours | 85–90% | Inert atmosphere, dry conditions |
| Bromination | NBS or Br2 | Acetic acid or DCM | Room temperature | 1–3 hours | 70–85% | Controlled addition to prevent polybromination |
| Bromoacetamide Formation | Bromoacetyl chloride | THF or DMF | 0–25°C | 3–6 hours | 80–95% | Excess base to neutralize HCl |
Research Findings and Optimization Strategies
Patented methods indicate that controlling temperature and reagent stoichiometry enhances yield and purity. For example, maintaining low temperatures during carbamoylation minimizes side reactions, while excess brominating agent ensures complete halogenation.
Post-reaction purification involves column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures). Recrystallization from ethanol or acetonitrile further purifies the final product, achieving purity levels exceeding 98% as confirmed by HPLC and NMR analysis.
Industrial synthesis adapts these methods by employing continuous flow reactors for bromination and carbamoylation, reducing reaction times and improving safety. Catalysts such as copper or palladium are explored for cross-coupling steps, although the primary routes involve straightforward nucleophilic substitutions and halogenations.
Summary of Key Synthesis Pathway
Phenyl precursor (e.g., 4-bromo-2-nitrotoluene)
→ Carbamoylation with 1-azepanylcarbonyl chloride
→ Bromination using NBS or Br2
→ Nucleophilic substitution with bromoacetyl chloride
→ Purification to obtain N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides or thioamides, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has several applications in scientific research:
Proteomics: It is used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Chemical Biology: It is used to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Halogen variations (Br vs. I) influence reactivity; iodine-containing analogs like N-(4-bromophenyl)-2-iodoacetamide may exhibit distinct radiochemical applications .
Physicochemical Properties
Bond length and stability comparisons from crystallographic studies highlight subtle differences:
Biological Activity
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₁₉BrN₂O₂
- Molecular Weight : 339.23 g/mol
- CAS Number : 1138443-22-7
- Structure : The compound features a bromoacetamide functional group attached to a phenyl ring substituted with an azepanyl carbonyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1-azepanylcarbonyl)aniline with bromoacetyl bromide. This reaction can be carried out under basic conditions, often using solvents like dichloromethane to facilitate the process.
Anticonvulsant Activity
Research has shown that derivatives of N-phenylacetamides exhibit anticonvulsant properties. A study investigated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing that modifications in the amide structure significantly influence their anticonvulsant efficacy. The results indicated that certain derivatives provided substantial protection in maximal electroshock (MES) tests, suggesting that similar modifications could enhance the anticonvulsant activity of this compound .
Neurotoxicity Assessment
In evaluating the safety profile of compounds like this compound, neurotoxicity tests are crucial. The rotarod test is commonly used to assess acute neurological toxicity in animal models. Preliminary findings indicate that while some derivatives show promising anticonvulsant effects, they may also exhibit varying degrees of neurotoxicity depending on their chemical structure and substituents .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) | Neurotoxicity (Rotarod Test) |
|---|---|---|---|---|
| This compound | 100 | Yes | Yes | Moderate |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Yes | No | Low |
| N-(3-trifluoromethyl)-2-acetamide | 300 | Yes | Yes | High |
This table summarizes findings from various studies on related compounds, highlighting the balance between efficacy and safety in the development of new anticonvulsants.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels associated with seizure activity. The presence of the azepanyl group may enhance binding affinity to specific receptors involved in these pathways.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide?
The synthesis typically involves coupling 4-(1-azepanylcarbonyl)aniline with 2-bromoacetyl bromide under mild conditions. A carbodiimide-based coupling agent (e.g., EDC·HCl) in dichloromethane or THF is often used, with triethylamine as a base to neutralize HBr byproducts . Reaction monitoring via TLC and purification by column chromatography (e.g., petroleum ether/ethyl acetate gradients) are standard. Yield optimization may require temperature control (e.g., 273 K) to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical techniques include:
- HPLC : To assess purity (>95% threshold for most studies) using C18 columns and UV detection at 254 nm .
- NMR : H and C NMR confirm substituent integration (e.g., aromatic protons, azepane methylenes, and bromoacetamide CH) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., C–Br: ~1.90 Å; C=O: ~1.22 Å) and confirms spatial arrangements .
Q. What solvents and storage conditions are optimal for this compound?
The bromoacetamide group is moisture-sensitive. Store at 0–6°C in anhydrous DMSO or dichloromethane under inert gas (N/Ar). Avoid prolonged exposure to light to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How does crystallographic analysis resolve conformational ambiguities in bromoacetamide derivatives?
SHELX software (e.g., SHELXL-2018) refines crystal structures by iterative least-squares minimization. Key parameters include:
- Dihedral angles : Between the azepane ring and phenyl group (e.g., ~66° in analogous structures) .
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing, as observed in related acetamide derivatives .
- Thermal ellipsoids : Validate anisotropic displacement parameters to confirm rigid vs. flexible moieties .
Q. What mechanistic insights guide the bromoacetamide group’s reactivity in alkylation studies?
The α-bromo carbonyl group undergoes nucleophilic substitution (S2) with thiols or amines (e.g., cysteine residues in proteins). Kinetic studies using LC-MS can track adduct formation. Steric hindrance from the azepane ring may reduce reaction rates compared to less bulky analogs .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Replace azepane with smaller rings (e.g., piperidine) to assess steric effects on target binding .
- Bioisosteres : Substitute bromine with iodine for enhanced leaving-group capacity in radiopharmaceutical labeling (e.g., F/I analogs) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinases or proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
